Product packaging for 4,5-dihydro-1H-furo[2,3-g]indazole(Cat. No.:)

4,5-dihydro-1H-furo[2,3-g]indazole

Cat. No.: B1640297
M. Wt: 160.17 g/mol
InChI Key: KTXGNVBBIBXEDR-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science

Fused heterocyclic compounds, which feature two or more rings sharing atoms, are cornerstones in the development of new therapeutic agents and advanced materials. nih.govnih.govrroij.comijsrtjournal.comidosi.org Their rigid, three-dimensional structures provide a unique framework that can be tailored to interact with specific biological targets or to exhibit desirable photophysical properties. rroij.comijsrtjournal.com In medicinal chemistry, these scaffolds are present in over 85% of physiologically active drugs, highlighting their importance in drug discovery. nih.gov The structural diversity of these compounds allows for the fine-tuning of their physicochemical properties to enhance efficacy and reduce off-target effects. rroij.com

In the realm of materials science, fused heterocyclic systems are integral to the design of organic semiconductors, dyes, and fluorescent materials. ossila.com Their conjugated π-electron systems can be engineered to control the electronic and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

Historical Development and Foundational Research on Indazole and Related Fused Heterocycles

The parent structure, indazole, was first described by Emil Fischer in the late 19th century. researchgate.netcaribjscitech.com Indazoles, also known as benzopyrazoles, consist of a pyrazole (B372694) ring fused to a benzene (B151609) ring and exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more stable. nih.govresearchgate.netnih.gov The synthesis of the indazole nucleus and its derivatives has been a subject of extensive research for decades, with numerous methods developed for their preparation. researchgate.netnih.govaustinpublishinggroup.comchemicalbook.comorganic-chemistry.org

Early research focused on understanding the fundamental reactivity and properties of the indazole ring system. Over time, the focus shifted towards the synthesis of substituted indazoles and the exploration of their biological activities. austinpublishinggroup.compnrjournal.com This foundational work paved the way for the investigation of more complex fused systems, including those incorporating a furan (B31954) ring, leading to the eventual synthesis and study of furo-indazole derivatives.

Current Research Landscape and Future Perspectives for 4,5-Dihydro-1H-furo[2,3-g]indazole Derivatives

While the parent this compound system itself is not as extensively studied as some other fused heterocycles, research into its derivatives is an active area. The synthesis of these compounds often involves the construction of the indazole ring onto a pre-existing dihydrofuran or a related precursor. For instance, a common strategy involves the reaction of a substituted cyclohexanone (B45756) derivative with hydrazine (B178648) to form a tetrahydroindazole, which can then be further modified. pnrjournal.com Another approach involves the cyclization of intermediates derived from 1,3-cyclohexadione. austinpublishinggroup.com A one-pot synthesis for 2,3-dihydro-1H-indazoles has also been developed, offering a more efficient route to these core structures. nih.govresearchgate.net

The primary focus of current research on this compound derivatives lies in their potential biological activities. The structural similarity of the indazole core to purine (B94841) bases like adenine (B156593) and guanine (B1146940) suggests that these compounds can interact with various biological macromolecules. researchgate.net For example, derivatives of the related 2,3-dihydro-1H-indazole have been investigated for their potential as antibacterial, antidepressant, and anti-inflammatory agents. nih.gov

Future research in this area is likely to expand into several directions. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider range of derivatives with diverse substitution patterns. Furthermore, the exploration of their applications in materials science remains a relatively untapped area. The fusion of the electron-rich furan ring with the indazole system could lead to novel materials with interesting photophysical properties.

Below is a table summarizing some of the key research findings related to the synthesis and potential applications of indazole and its fused derivatives.

Compound Class Synthetic Approach Potential Applications References
Indazole DerivativesCyclization of o-hydrazinocinnamic acidAnti-inflammatory, Antitumor, Antiviral caribjscitech.comnih.govnih.gov
2,3-Dihydro-1H-indazolesOne-pot copper(I)-mediated synthesisAntibacterial, Antidepressant, Anti-inflammatory nih.govresearchgate.net
Furo[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govijsrtjournal.comtriazinesCyclization of furo[3,2-b]pyrrole derivativesAntibacterial researchgate.net
4,5-Dihydro-1H-benzo[g]indazolesMicrowave-assisted synthesis from enaminonesNot specified researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1640297 4,5-dihydro-1H-furo[2,3-g]indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4,5-dihydro-1H-furo[2,3-g]indazole

InChI

InChI=1S/C9H8N2O/c1-2-8-7(3-4-12-8)9-6(1)5-10-11-9/h3-5H,1-2H2,(H,10,11)

InChI Key

KTXGNVBBIBXEDR-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CO2)C3=C1C=NN3

Canonical SMILES

C1CC2=C(C=CO2)C3=C1C=NN3

Origin of Product

United States

Synthetic Methodologies for 4,5 Dihydro 1h Furo 2,3 G Indazole and Analogous Fused Indazole Frameworks

General Strategies for the Construction of the Indazole Core

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov The 1H-tautomer is generally more thermodynamically stable. nih.govnih.gov The development of efficient and practical syntheses for the indazole core is driven by its presence in numerous biologically active compounds and its promising photophysical properties. nih.govnitk.ac.inresearchgate.net

Cyclization Reactions

Cyclization reactions represent a fundamental and widely employed approach for the synthesis of the indazole core. These can be further classified into intramolecular annulation and intermolecular condensation pathways.

Intramolecular annulation involves the formation of the pyrazole ring from a single starting material containing all the necessary atoms. A prominent example is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines using triethyl phosphite. nih.gov This method has been utilized for the synthesis of 2-phenyl-2H-indazoles. nih.gov Another approach involves the intramolecular Ullmann-type reaction, where a copper-catalyzed cyclization of a hydrazone is employed. researchgate.net This has been developed into a concise route for producing fluorinated indazoles. researchgate.net

Furthermore, intramolecular C-H amination reactions have been developed for the construction of 1H-indazoles. For instance, a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides a route to various 3-substituted 1H-indazoles. acs.org This method is notable for its ability to tolerate a range of functional groups. acs.org Similarly, aminocatalyzed aza-Michael addition followed by intramolecular cyclization of 1H-indazole derivatives with α,β-unsaturated aldehydes has been shown to produce enantioenriched fused polycyclic indazole architectures. nih.gov

A specific protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives has been reported, which utilizes novel enaminones prepared via a Blaise reaction. researchgate.net This catalyst-free method proceeds in polyethylene (B3416737) glycol (PEG-400) as a recyclable medium. researchgate.net

Intermolecular condensation reactions involve the joining of two or more separate molecules to form the indazole ring. A classic and practical method is the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648). researchgate.netacs.org This condensation effectively avoids the competitive Wolff-Kishner reduction that can occur with direct preparations from aldehydes. researchgate.netacs.org

Another one-pot, three-component reaction involves the condensation of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles, to synthesize 2H-indazoles. organic-chemistry.org This method demonstrates good functional group tolerance. organic-chemistry.org Similarly, a one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed through a copper(I)-mediated reaction, providing moderate to good yields and tolerating functionality on the aromatic ring. nih.govresearchgate.net

The reaction of o-imino-nitrobenzene substrates, generated in situ via condensation, can undergo reductive cyclization promoted by tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. acs.org

1,3-Dipolar Cycloaddition Reactions in Fused Indazole Synthesis

1,3-Dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings, including the pyrazole ring of indazole. nih.govyoutube.comyoutube.com This reaction involves the combination of a 1,3-dipole with a dipolarophile. youtube.com

A notable application is the reaction of in situ generated nitrile imines with benzyne, which affords 1-substituted-1H-indazoles in moderate to excellent yields within a short reaction time. nih.gov Another approach utilizes the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source to produce a wide range of substituted indazoles under mild conditions. organic-chemistry.org Similarly, N-tosylhydrazones can react with arynes to give 3-substituted indazoles, proceeding through an in situ generated diazo compound. organic-chemistry.org

The intramolecular version of this reaction is also a viable strategy. Azomethine ylides, generated in situ, can undergo intramolecular 1,3-dipolar cycloaddition to form new heterocyclic systems. nih.gov

Metal-Catalyzed Protocols for Indazole Ring Formation

Transition metal catalysis has emerged as a highly effective and versatile tool for the synthesis of indazoles, enabling C-H activation and annulation sequences. nitk.ac.inresearchgate.netresearchgate.net Various metals, including palladium, rhodium, and cobalt, have been employed.

Palladium-catalyzed reactions have been used for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org Another Pd-catalyzed method involves the arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization to yield substituted 3-aminoindazoles. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation has been utilized in the reaction of azobenzenes with α-keto aldehydes to synthesize 3-acylated-2H-indazoles. nih.gov Rh(III) catalysis also enables the [4+2] annulation of 3-aryl-1H-indazoles with iodonium (B1229267) ylides to form indazole-fused phenanthridinones. researchgate.net

Cobalt(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a cost-effective and operationally simple route to N-aryl-2H-indazoles. nih.govacs.org This method is notable for its use of a new air-stable cationic Co(III) catalyst. nih.gov

Copper-catalyzed reactions are also prevalent. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst yields 2H-indazoles. organic-chemistry.org Copper-catalyzed intramolecular Ullmann-type reactions have also been developed for indazole synthesis. researchgate.net

CatalystReactantsProductReference
Pd(OAc)22-bromobenzyl bromides, arylhydrazines2-aryl-substituted 2H-indazoles organic-chemistry.org
[RhCp*Cl2]2Azobenzenes, α-keto aldehydes3-acylated-2H-indazoles nih.gov
Cationic Co(III)Azobenzenes, aldehydesN-aryl-2H-indazoles nih.gov
Cu2O-NP2-bromobenzaldehydes, primary amines, sodium azide2H-indazoles organic-chemistry.org
CuI2-iodo benzylbromides, di-tert-butyl hydrazodiformate2,3-dihydro-1H-indazoles nih.govresearchgate.net

Photochemical Routes to Fused Heterocyclic Systems

Photochemical reactions offer a mild and environmentally friendly alternative for the synthesis of heterocyclic compounds. chim.itrsc.org These reactions often proceed through pericyclic ring-closing reactions induced by light. chim.it While specific photochemical syntheses of 4,5-dihydro-1H-furo[2,3-g]indazole are not extensively documented in the provided results, the general principles of photochemical cyclizations are applicable to the formation of fused heterocyclic systems. chim.it

For instance, oxidative photocyclization is a common strategy. chim.it The synthesis of thienoacene systems with a fused pyrimidine (B1678525) ring has been achieved by irradiating 4,5-dithienyl-substituted pyrimidines in the presence of an oxidant. chim.it Photochemical reactions can also be used to construct complex polycyclic aromatic hydrocarbons. chim.it The use of visible light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under mild conditions. rsc.orgacs.org This approach could potentially be applied to the synthesis of fused indazole frameworks.

Targeted Synthesis of this compound and its Congeners

The specific assembly of the furo[2,3-g]indazole core is a nuanced process. Research has pointed towards specific pathways that yield this desired heterocyclic architecture. A notable synthetic route involves the creation of 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine (B1201723) derivatives, starting from 1,3-Cyclohexadione, highlighting a targeted approach to this molecular framework. austinpublishinggroup.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach is prized for its atom economy, simplicity, and ability to rapidly generate molecular diversity. researchgate.netrsc.org While a specific MCR for this compound is not extensively documented, analogous MCRs for constructing related fused heterocyclic systems are well-established.

For instance, copper-catalyzed three-component reactions have been successfully employed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org Similarly, rhodium(III)-catalyzed C–H bond functionalization has enabled the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govnih.gov These methodologies underscore the potential for developing a convergent MCR to assemble the furo[2,3-g]indazole scaffold by carefully selecting precursors that contain the requisite furan (B31954) and pyrazole functionalities. The synthesis of related 2,3-dihydro-1H-indazoles has also been achieved through a copper(I)-mediated one-pot procedure, which offers a template for constructing the dihydrogenated indazole portion of the target molecule. nih.gov

Strategies for Regioselective Functionalization and Derivatization

Once the core furo[2,3-g]indazole scaffold is assembled, its chemical utility can be expanded through regioselective functionalization. The key sites for derivatization include the two nitrogen atoms of the indazole ring, the furan moiety, and the dihydrogenated portion of the furan ring.

The indazole ring exhibits annular tautomerism, existing as the more thermodynamically stable 1H-indazole and the less stable 2H-indazole form. nih.govnih.govbeilstein-journals.org Consequently, direct alkylation or acylation of an N-unsubstituted indazole typically yields a mixture of N-1 and N-2 regioisomers. nih.govbeilstein-journals.orgnih.gov Achieving regioselectivity is a significant synthetic challenge that is highly dependent on the substrate, reagents, and reaction conditions. nih.gov

N-1 Selective Alkylation: High selectivity for the N-1 position can often be achieved under conditions that favor thermodynamic control. The use of bases like cesium carbonate (Cs₂CO₃) in solvents such as DMF is common. nih.gov For electron-deficient indazoles, particularly those with an electron-withdrawing group at the C-3 position, chelation effects can strongly direct alkylation to the N-1 position. nih.govbeilstein-journals.org For instance, using NaH in THF with certain substituted indazoles leads to high N-1 selectivity, postulated to occur via coordination of the sodium cation with the N-2 nitrogen and a C-3 substituent. nih.govbeilstein-journals.org A highly selective and scalable N-1 alkylation methodology has been developed that proceeds under thermodynamic control, showing broad scope with no detectable N-2 alkylated products. rsc.org

N-2 Selective Alkylation: Kinetically controlled conditions or specific activating agents can favor the formation of the N-2 isomer. Mitsunobu reactions, for example, have shown a preference for producing the N-2 alkylated indazole. nih.gov A highly selective N-2 alkylation has been reported using alkyl 2,2,2-trichloroacetimidates in the presence of an acid promoter, which proceeds with no observable N-1 isomer formation. wuxibiology.com Quantum mechanical analysis suggests this high selectivity arises because the reaction proceeds through the more stable 1H-indazole tautomer, avoiding the energetic penalty of converting to the 2H-form which would be required for N-1 attack in this specific mechanism. wuxibiology.com

The furan ring is a key structural unit in many natural products and serves as a versatile synthetic intermediate. mdpi.org Its functionalization within the fused furo[2,3-g]indazole system can be approached using established methods for furan chemistry. Diels-Alder and retro-Diels-Alder reactions of furans with acetylenic dienophiles, often enhanced by microwave irradiation, provide a powerful route to polysubstituted furans. mdpi.org

Electrophilic substitution reactions are common for furans, although the regioselectivity can be influenced by the existing substitution pattern on the fused indazole portion. Condensation reactions involving a formyl group on the furan ring, such as with hippuric acid to form oxazolones, represent another avenue for derivatization. researchgate.net For structurally related furo[2,3-b]pyrroles, substituents in the 2-position have been shown to exert the greatest electronic effect at the C-2 and C-3 positions of the furan ring, a principle that would likely apply to the furo[2,3-g]indazole system as well. mdpi.com

The "dihydrogenated ring" in this compound refers to the saturated C4-C5 bond of the furan ring. The synthesis of this specific feature is integral to the initial construction of the scaffold, for instance, in syntheses commencing from precursors like 1,3-cyclohexadione. austinpublishinggroup.com

Biological Evaluation and Mechanistic Insights of 4,5 Dihydro 1h Furo 2,3 G Indazole Derivatives

In Vitro Pharmacological Profiling and Target Identification

The in vitro pharmacological profile of 4,5-dihydro-1H-furo[2,3-g]indazole derivatives reveals a promising potential for interaction with various receptors and enzymes, largely inferred from studies on closely related indazole and furo-indazole analogues.

Derivatives of the 1H-furo[2,3-g]indazole scaffold have been identified as potent and selective agonists for the serotonin (B10506) 5-HT2C receptor. nih.gov A notable example is (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, also known as YM348, which demonstrates high agonistic activity at the human 5-HT2C receptor with an EC50 of 1.0 nM. nih.gov This compound also shows high selectivity over the 5-HT2A receptor subtype. nih.gov The structure-activity relationship studies within this series highlight the importance of the furo[2,3-g]indazole core in achieving this specific pharmacological profile. nih.gov

While direct studies on furo[2,3-g]indazole derivatives at the 5-HT3A receptor are not extensively documented, the broader class of indazole derivatives includes established 5-HT3A antagonists. austinpublishinggroup.com For instance, Granisetron, a widely used antiemetic, is a selective 5-HT3 receptor antagonist featuring an indazole core. austinpublishinggroup.com Furthermore, research on indazole-3-carboxamides has revealed compounds with high affinity for the 5-HT3 receptor, alongside other neurotransmitter receptors. nih.gov This suggests that the indazole scaffold is a viable starting point for developing 5-HT3A receptor ligands.

Table 1: 5-HT2C Receptor Agonist Activity of a 1H-Furo[2,3-g]indazole Derivative

Compound Name Receptor Target Activity (EC50) Reference
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) Human 5-HT2C 1.0 nM nih.gov

Although direct radioligand binding assays for this compound derivatives on imidazoline (B1206853) receptors have not been reported, studies on other indazole-containing compounds demonstrate a strong potential for interaction with these sites. A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles, known as indazim derivatives, have been synthesized and evaluated for their binding affinity to I2 imidazoline receptors. austinpublishinggroup.com These compounds are recognized as I2/α2-adrenoceptor ligands. austinpublishinggroup.com

Imidazoline I2 receptors are non-adrenergic binding sites that bind to ligands like [3H]-idazoxan with high affinity. nih.gov Modifications in the levels of I2 receptors have been associated with various neurological disorders. ub.edu The development of selective I2 ligands is therefore of significant interest. For example, 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles have been synthesized as analogues of marsanidine (B1261314) and show high selectivity for the α2-adrenoceptor over the I1 imidazoline receptor. nih.gov This indicates that the indazole nucleus can be strategically functionalized to achieve selectivity for different receptor subtypes.

Table 2: Receptor Binding Affinity of Indazole Derivatives at Imidazoline and Adrenergic Receptors

Compound Receptor Target Binding Affinity (Ki, nM) α2/I1 Selectivity Ratio Reference
3-[(4,5-dihydroimidazolidin-2-yl)imino]indazole (4a) α2-adrenoceptor 39.4 82 nih.gov
4-chloro-3-[(4,5-dihydroimidazolidin-2-yl)imino]indazole (4c) α2-adrenoceptor 15.9 115 nih.gov
4-methyl-3-[(4,5-dihydroimidazolidin-2-yl)imino]indazole (4d) α2-adrenoceptor 22.6 690 nih.gov

While there is no specific data on the MAO-B inhibitory activity of this compound derivatives, the indazole scaffold is a key feature in a class of potent and selective MAO-B inhibitors. nih.gov Pharmacological and physicochemical studies of N-unsubstituted and N1-methylated indazole-5-carboxamides have shown them to be highly brain-permeable, reversible, and competitive inhibitors of MAO-B with subnanomolar potency (pIC50 >8.8). nih.gov These findings underscore the potential of the indazole core structure for the design of effective MAO-B inhibitors. nih.gov

Table 3: MAO-B Inhibitory Potency of Indazole-5-carboxamide Derivatives

Compound Class Enzyme Target Potency Reference
N-unsubstituted indazole-5-carboxamides MAO-B pIC50 > 8.8 nih.gov
N1-methylated indazole-5-carboxamides MAO-B pIC50 > 8.8 nih.gov

The indazole nucleus is a well-established pharmacophore in the development of protein kinase inhibitors for cancer therapy. nih.govrsc.orgnih.govrsc.org Various indazole derivatives have been shown to inhibit a range of protein kinases. For instance, pyrrolo[2,3-g]indazole derivatives have been identified as new Pim kinase inhibitors, with some compounds showing sub-micromolar inhibitory potencies for Pim-1 and Pim-3. nih.gov

Furthermore, other fused heterocyclic systems containing a furan (B31954) ring, such as furo[2,3-d]pyrimidines, have been explored as kinase inhibitors. researchgate.net These derivatives have shown inhibitory activity against enzymes like PI3K and AKT. nih.gov The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors further highlights the potential of fused furan-heterocycle systems in kinase inhibition. nih.gov Additionally, 3-aryl-indazole-7-carboxylic acids have been identified as novel inhibitors of protein kinase CK2, with IC50 values in the low micromolar range. researchgate.net

Table 4: Protein Kinase Inhibitory Activity of Indazole and Furo-Heterocycle Derivatives

Compound Class/Derivative Kinase Target Activity (IC50) Reference
Pyrrolo[2,3-g]indazole derivatives Pim-1, Pim-3 Sub-micromolar nih.gov
3-Aryl-indazole-7-carboxylic acids Protein Kinase CK2 3.1–6.5 μM researchgate.net
Furo[2,3-d]pyrimidine derivative (10b) PI3Kα 0.175 ± 0.007 μM nih.gov
Furo[2,3-d]pyrimidine derivative (10b) PI3Kβ 0.071 ± 0.003 μM nih.gov
Furo[2,3-d]pyrimidine derivative (10b) AKT 0.411 ± 0.02 μM nih.gov
Indazole derivative (2f) Various cancer cell lines 0.23–1.15 μM rsc.orgnih.gov
1H-indazole derivative (106) FGFR1 2.0 ± 0.4 μM nih.gov
1H-indazole derivative (106) FGFR2 0.8 ± 0.3 μM nih.gov
1H-indazole derivative (106) FGFR3 4.5 ± 1.6 μM nih.gov

Cellular Pathway Perturbations

Indazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activities across a range of human cancer cell lines. nih.govnih.gov A series of polysubstituted indazoles showed interesting antiproliferative effects, with IC50 values ranging from 0.64 to 17 µM against cell lines such as A2780 (ovarian) and A549 (lung). nih.gov Further testing confirmed this activity in IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast) cancer cells. nih.gov

Mechanistically, these compounds were found to trigger apoptosis to a significant degree. nih.gov This was evidenced by flow cytometry analyses showing an increase in hypodiploid peaks, which are characteristic of apoptotic cells. nih.gov Many of the active indazoles caused a block of cells in the S phase of the cell cycle, suggesting a potential mechanism involving the inhibition of DNA synthesis. nih.gov In another study, the 3-amino-1H-indazole derivative W24 exhibited broad-spectrum antiproliferative activity against four cancer cell lines (HT-29, HGC-27, A-549, HepG2) with IC50 values between 0.43 and 3.88 µM. nih.gov W24 was found to inhibit proliferation by affecting DNA synthesis and inducing G2/M cell cycle arrest and apoptosis through the regulation of proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov Similarly, the 1H-indazole-3-amine derivative 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and was confirmed to induce apoptosis and affect the cell cycle. researchgate.net

The metastatic spread of cancer is a major cause of mortality and involves the migration and invasion of cancer cells. Research has shown that certain 3-amino-1H-indazole derivatives can inhibit these critical processes. nih.gov Specifically, the compound W24 was found to inhibit the migration and invasion of HGC-27 gastric cancer cells. nih.gov The underlying mechanism for this activity involves the modulation of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis. W24 achieved this by decreasing the levels of EMT-related proteins and reducing the mRNA expression of transcription factors Snail, Slug, and HIF-1α, which are pivotal in driving the invasive phenotype of cancer cells. nih.gov

The integrity of mitochondria is crucial for cell survival, and its disruption is a key event in apoptosis. Certain indazole derivatives have been shown to induce mitochondrial dysfunction and the generation of reactive oxygen species (ROS) in cancer cells. nih.gov The 3-amino-1H-indazole derivative W24 was observed to induce changes in the intracellular ROS levels and the mitochondrial membrane potential in HGC-27 gastric cancer cells. nih.gov An increase in ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death, while a loss of mitochondrial membrane potential is a classic hallmark of the intrinsic apoptotic pathway. These findings suggest that the anticancer effect of W24 is, at least in part, mediated through the induction of mitochondrial stress. nih.gov

In Vitro Antimicrobial Research

In the search for new antimicrobial agents, a library of synthetic compounds including several 2H-indazole derivatives was screened for activity against various bacterial strains. mdpi.com The results indicated that some indazole derivatives possess weak to modest antibacterial activity, primarily against Gram-positive bacteria. mdpi.com

Specifically, compounds designated as 2 and 3 showed some activity against strains of Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values around 128 μg/mL. mdpi.com Another derivative, compound 5, displayed a broader spectrum among the tested Gram-positives, inhibiting both Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant (MDR) strains, with MIC values ranging from 64 to 128 μg/mL. mdpi.com The other 2H-indazoles tested in this particular study were found to be inactive. mdpi.com These findings suggest that the indazole scaffold could serve as a starting point for developing more potent antibacterial agents. mdpi.com

CompoundTarget Organism(s)MIC (µg/mL)
2 Enterococcus faecalis~128
3 Enterococcus faecalis~128
5 Staphylococcus aureus (including MDR), Staphylococcus epidermidis64 - 128

Antibacterial Spectrum and Efficacy

Research into the antibacterial properties of indazole derivatives has identified several compounds with significant activity against a range of bacterial pathogens. nih.govresearchgate.net For instance, a novel class of indazole derivatives has been discovered to be potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial drugs. nih.gov These compounds have demonstrated excellent enzymatic and whole-cell antibacterial activity, particularly against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial potency of these derivatives. For example, the substitution pattern on the indazole ring has been shown to significantly influence the antibacterial spectrum and efficacy. researchgate.net Certain 2H-indazole derivatives have displayed modest to weak activity against various Gram-positive clinical isolates. Specifically, some compounds showed inhibitory activity against Enterococcus faecalis strains, while others exhibited a broader spectrum of action against both Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant (MDR) strains. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for selected indazole derivatives against various bacterial strains, as reported in the literature.

CompoundBacterial StrainMIC (µg/mL)Reference
Indazole Derivative 1E. faecalis128 researchgate.net
Indazole Derivative 2S. aureus (incl. MDR)64-128 researchgate.net
Indazole Derivative 2S. epidermidis (incl. MDR)64-128 researchgate.net

It is noteworthy that the development of these compounds has been guided by structure-based drug design and the optimization of physicochemical properties to enhance cell penetration. nih.gov

Antifungal Spectrum and Efficacy

The antifungal potential of indazole derivatives has also been an area of active investigation. nih.gov A series of novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and evaluated for their in vitro antifungal activity. nih.gov

The research revealed that compounds featuring electron-withdrawing groups, such as chloro (-Cl), nitro (-NO₂), and bromo (-Br), were particularly potent against the tested fungal strains. nih.gov In fact, several of these derivatives exhibited greater efficacy than fluconazole, a standard antifungal drug used as a control in these studies. nih.gov This highlights the potential of the indazole scaffold in developing new antifungal agents.

The table below presents the antifungal efficacy of representative indazole derivatives.

CompoundFunctional GroupFungal Strain(s)EfficacyReference
Indazole Derivative A-ClTested Fungal StrainsMore potent than fluconazole nih.gov
Indazole Derivative B-NO₂Tested Fungal StrainsMore potent than fluconazole nih.gov
Indazole Derivative C-BrTested Fungal StrainsMore potent than fluconazole nih.gov

These findings underscore the importance of specific substitutions on the indazole ring in modulating antifungal activity. nih.gov

Antiprotozoal Efficacy

The antiprotozoal activity of indazole derivatives has been explored against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov A study involving a series of 2-phenyl-2H-indazole derivatives revealed that these compounds possess strong antiprotozoal activity. nih.govnih.gov

The biological assays conducted in this research identified key structural features that enhance antiprotozoal efficacy. Specifically, the presence of electron-withdrawing groups on the 2-phenyl ring was found to favor the activity against all three tested protozoa. nih.gov The structure-activity relationships (SAR) for these compounds were found to be continuous, suggesting a clear path for further optimization. nih.govnih.gov

The research highlights the potential of the indazole scaffold as a promising starting point for the development of novel antiprotozoal agents. nih.govnih.gov

Structure Activity Relationship Sar Studies of Furo 2,3 G Indazole Derivatives

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of furo[2,3-g]indazole derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Researchers have systematically investigated these effects to optimize the pharmacological profiles of these compounds.

Influence of Nitrogen Substitution Patterns on Pharmacological Activity

The substitution pattern on the nitrogen atoms of the indazole ring system is a critical determinant of pharmacological activity. nih.gov Studies on various indazole-containing compounds have shown that the position of the substituent (N1 or N2) can dramatically influence the compound's biological properties. nih.govaustinpublishinggroup.compnrjournal.com For instance, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives developed as 5-HT2C receptor agonists, the substitution is at the N1 position of the indazole core. nih.gov This specific substitution pattern is crucial for their agonist activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, which often makes it the predominant isomer in synthesized compounds. nih.govnih.gov The N1-benzyl substituted indazole, YC-1, and its analogs have been studied for their effects on soluble guanylate cyclase, with the 2-benzyl isomer showing no activity, highlighting the importance of the nitrogen substitution position. austinpublishinggroup.comresearchgate.net

The nature of the substituent on the nitrogen also plays a pivotal role. For example, in the development of selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group on the indazole nitrogen led to enhanced potency. nih.gov This demonstrates that the size and lipophilicity of the N-substituent can significantly impact the interaction with the biological target.

Impact of Substitution on the Fused Benzene (B151609) and Furan (B31954) Rings

Modifications to the fused benzene and furan rings of the furo[2,3-g]indazole scaffold have been shown to significantly modulate biological activity. nih.gov For instance, in a series of 5-HT2C receptor agonists, the introduction of an ethyl group at the 7-position of the furo[2,3-g]indazole ring system was found to be optimal for high agonistic activity. nih.gov

Studies on related indazole derivatives have provided further insights into the effects of substitution on the benzene ring. For example, in the development of inhibitors for c-Jun N-terminal kinase-3, a series of substituted 6-anilinoindazoles were described, indicating the importance of substitution at this position. austinpublishinggroup.com Furthermore, the introduction of a bromine atom at the C4 position of the indazole ring has been shown to yield potent inhibitors of neuronal nitric oxide synthase. austinpublishinggroup.com

The following table summarizes the effects of various substituents on the biological activity of furo[2,3-g]indazole and related indazole derivatives:

Scaffold PositionSubstituentBiological EffectTarget/ActivityReference
Furo[2,3-g]indazole
7-positionEthylHigh agonistic activity5-HT2C Receptor nih.gov
Indazole Core
N1-positionBenzylActiveSoluble Guanylate Cyclase austinpublishinggroup.comresearchgate.net
N2-positionBenzylInactiveSoluble Guanylate Cyclase austinpublishinggroup.com
N1-positionCyclobutyl (vs. Ethyl)Enhanced potencyEstrogen Receptor Degrader nih.gov
4-positionBrominePotent inhibitionNeuronal Nitric Oxide Synthase austinpublishinggroup.com
6-positionAnilinoInhibitionc-Jun N-terminal kinase-3 austinpublishinggroup.com
Furan Ring
5'-positionHydroxymethylCrucial for activityHIF-1 Inhibition rsc.org

Stereochemical and Regiochemical Requirements for Optimal Biological Response

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) are critical for the optimal biological response of furo[2,3-g]indazole derivatives. austinpublishinggroup.com

A prominent example of stereochemical importance is observed in the development of 2-(1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine derivatives as 5-HT2C receptor agonists. The (S)-enantiomer, specifically (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), demonstrated high in vitro agonistic activity and selectivity. nih.gov This indicates that the specific spatial orientation of the methyl group is crucial for effective interaction with the receptor.

Regiochemistry, the precise location of substituents on the furo[2,3-g]indazole core, also plays a vital role. As discussed previously, the placement of an ethyl group at the 7-position of the furo[2,3-g]indazole ring was found to be optimal for 5-HT2C receptor agonism. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on the fused ring system.

Furthermore, studies on other indazole-containing compounds underscore the significance of regiochemistry. For instance, the differential activity between N1- and N2-substituted indazoles, as seen with YC-1 and its inactive isomer, is a clear example of regiochemical influence. austinpublishinggroup.comresearchgate.net Similarly, the specific substitution at positions C4, C5, C6, and C7 of the indazole ring has been shown to be critical for various biological activities, including enzyme inhibition and receptor antagonism. austinpublishinggroup.com

Conformational Analysis and Ligand-Binding Site Interactions

Understanding the three-dimensional shape (conformation) of furo[2,3-g]indazole derivatives and how they interact with their biological targets at the molecular level is fundamental to rational drug design.

Computational studies, such as docking and molecular dynamics simulations, have been employed to analyze the binding of indazole derivatives to their target proteins. nih.gov These studies reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand within the binding pocket. For example, in the case of indazole derivatives targeting VEGFR2 kinase, the pyrrolic NH atom and the pyridinic nitrogen of the indazole core were found to form crucial hydrogen bonds with amino acid residues like Thr916 in the kinase's binding site. nih.gov

The conformation of the furo[2,3-g]indazole scaffold itself, along with the orientation of its substituents, dictates how it fits into the binding pocket of a receptor or enzyme. The planarity of the fused ring system, combined with the flexibility of side chains, allows the molecule to adopt a specific conformation that is complementary to the target site. For instance, the binding of 3-arylsulfonylindazole derivatives to VEGFR2 is stabilized by interactions with key amino acids such as Ala866, Lys868, Glu885, and Phe918. nih.gov The presence of different substituents can influence the preferred conformation and, consequently, the binding affinity and selectivity.

The following table details key ligand-binding site interactions observed for indazole derivatives with a specific biological target:

Ligand ClassBiological TargetKey Interacting ResiduesType of InteractionReference
3-ArylsulfonylindazolesVEGFR2 KinaseThr916Hydrogen Bond nih.gov
3-ArylsulfonylindazolesVEGFR2 KinaseAla866, Lys868, Glu885, Phe918Hydrogen Bond, π-π Stacking, π-cation nih.gov
Indazole DerivativesVEGFR2 KinaseCys919Hydrogen Bond nih.gov

This detailed understanding of conformational preferences and binding interactions is invaluable for the design of new furo[2,3-g]indazole derivatives with improved potency and selectivity.

Computational and Theoretical Investigations of Furo 2,3 G Indazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for understanding the fundamental properties of molecules. For 4,5-dihydro-1H-furo[2,3-g]indazole, these studies have focused on its tautomeric forms and the mechanisms of its formation.

Tautomeric Equilibrium Analysis (e.g., 1H- vs. 2H- vs. 3H-indazole forms)

The indazole core of this compound can exist in different tautomeric forms, primarily the 1H-, 2H-, and 3H-isomers. nih.govresearchgate.net Computational studies, often employing methods like Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers.

Theoretical calculations have shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form. researchgate.net The energy difference between these tautomers has been calculated to be approximately 15 kJ·mol⁻¹ using MP2/6-31G** calculations for the parent indazole. nih.gov While the 3H-indazole tautomer is also possible, the 1H and 2H forms are the most commonly studied and observed. nih.govresearchgate.net The tautomeric equilibrium can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. nih.gov

Table 1: Relative Stability of Indazole Tautomers

Tautomer Relative Stability Reference
1H-Indazole Most stable nih.govresearchgate.netnih.gov
2H-Indazole Less stable than 1H nih.govresearchgate.netnih.gov
3H-Indazole Less common researchgate.net

Reaction Mechanism Predictions for Synthetic Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of indazole derivatives, theoretical studies can help predict the most likely reaction pathways and intermediates. For instance, a conceptually new and efficient protocol for synthesizing 4,5-dihydro-1H-benzo[g]indazole derivatives has been reported, which likely shares mechanistic similarities with the furo[2,3-g]indazole system. researchgate.net

One common synthetic route to indazoles involves the cyclization of suitably substituted precursors. nih.govorganic-chemistry.org Theoretical calculations can model the transition states and energy barriers associated with these cyclization reactions, providing insights into the reaction kinetics and helping to optimize reaction conditions. For example, studies on the reaction of NH-indazoles with formaldehyde (B43269) have used computational methods to support experimental observations and determine the mechanism of N-alkylation. nih.gov

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target.

Prediction of Binding Modes and Affinities in Target Active Sites

Molecular docking simulations have been employed to predict how derivatives of this compound might bind to the active sites of various protein targets. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.netresearchgate.net

For example, docking studies on related indazole derivatives have been used to predict their binding modes in the active site of enzymes like cyclooxygenase (COX). nih.gov The results of these simulations can provide a rational basis for the design of more potent and selective inhibitors. The binding affinity, often expressed as a docking score, is a crucial parameter in these studies, helping to rank potential drug candidates. mdpi.com

Table 2: Example of Docking Study Results for Indazole Derivatives

Compound Target Protein Predicted Binding Affinity (kcal/mol) Key Interactions Reference
Indazole Derivative Cyclooxygenase-2 (COX-2) -9.7 π-interactions researchgate.netnih.gov
Acarbose (Reference) α-glucosidase -9.4 Hydrogen bonding researchgate.net

Identification of Allosteric Binding Sites

Besides the active site, some molecules can bind to allosteric sites on a protein, which are distinct from the primary binding site and can modulate the protein's activity. Computational methods, including molecular dynamics simulations, can be used to identify potential allosteric binding sites. These simulations can reveal cryptic or hidden binding pockets that are not apparent in static crystal structures. While specific studies on the allosteric binding of this compound are not widely reported, the computational techniques to do so are well-established. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For derivatives of this compound, in silico tools can predict various ADMET parameters. For example, SwissADME and pkCSM are web-based tools that can be used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov Studies on similar heterocyclic compounds have demonstrated the utility of these predictions in guiding the design of molecules with improved pharmacokinetic profiles. researchgate.net For instance, ADMET profiling of certain indazole derivatives has confirmed favorable pharmacokinetics, including good oral bioavailability and minimal predicted toxicity. researchgate.net

Table 3: Commonly Predicted In Silico ADMET Properties

Property Description Importance in Drug Discovery
Absorption Prediction of oral bioavailability and intestinal absorption. Determines if a drug can be effectively absorbed when taken orally.
Distribution Prediction of blood-brain barrier penetration and plasma protein binding. Affects where the drug goes in the body and its availability to reach the target.
Metabolism Prediction of interaction with cytochrome P450 enzymes. Determines how the drug is broken down in the body, affecting its half-life.
Excretion Prediction of how the drug is eliminated from the body. Influences the dosing regimen.
Toxicity Prediction of potential adverse effects, such as carcinogenicity and hepatotoxicity. Crucial for ensuring the safety of the drug candidate.

Molecular Dynamics Simulations for Elucidating Receptor-Ligand Dynamics

Following a comprehensive search of scientific literature and databases, no specific studies detailing molecular dynamics simulations for the compound this compound were identified. While computational and theoretical investigations, including molecular dynamics simulations, are crucial for understanding the dynamic interactions between small molecules and their biological targets, research focusing explicitly on the receptor-ligand dynamics of this compound does not appear to be available in the public domain at this time.

Molecular dynamics simulations are powerful computational tools that model the physical movements of atoms and molecules over time. In drug discovery and medicinal chemistry, these simulations provide valuable insights into how a ligand, such as this compound, might bind to a receptor protein. This includes identifying key amino acid residues involved in the interaction, determining the stability of the ligand-receptor complex, and observing conformational changes that may occur upon binding.

Although no direct research on this compound was found, studies on structurally related compounds, such as other indazole derivatives and fused heterocyclic systems, are prevalent. These investigations highlight the utility of molecular dynamics in characterizing binding modes and guiding the design of new therapeutic agents. However, due to the unique three-dimensional structure and electronic properties of each chemical entity, the findings from these related studies cannot be directly extrapolated to this compound.

The absence of specific molecular dynamics data for this compound indicates a potential area for future research. Such studies would be instrumental in elucidating its potential biological targets and mechanism of action at the atomic level.

Advanced Analytical Characterization Techniques for 4,5 Dihydro 1h Furo 2,3 G Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including the complex heterocyclic systems of 4,5-dihydro-1H-furo[2,3-g]indazole derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H and ¹³C) for Proton and Carbon Environments

One-dimensional (1D) NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For instance, in various indazole derivatives, the proton of the N-H group in the indazole ring typically appears as a singlet at a downfield chemical shift, often above 10 ppm, and is exchangeable with D₂O. nih.gov Aromatic protons on the indazole and any attached phenyl rings will have distinct chemical shifts and coupling patterns that can be used to determine their substitution patterns.

¹³C NMR: This method reveals the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the furo[2,3-g]indazole core provide a unique fingerprint of the molecule. For example, the carbon atoms of the furan (B31954) and indazole rings will have characteristic chemical shifts that can be compared to known values for similar heterocyclic systems. Recent studies on indazole derivatives have utilized ¹³C NMR to confirm the successful synthesis of target compounds by identifying the expected carbon signals. nih.gov

A study on 1-butyl-1H-indazole-3-carboxamide provides an example of characteristic NMR data. nih.gov

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
δ 8.11 (d, J = 8.00 Hz, 1H)δ 141.04
δ 7.69 (d, J = 8.80 Hz, 1H)δ 137.5
δ 7.56 (s, 1H)δ 126.84
δ 7.37 (t, J = 8.00 Hz, 1H)δ 122.68
δ 7.28 (s, 1H)δ 122.64
δ 7.19 (t, J = 7.60 Hz, 1H)δ 122.41
δ 4.40 (t, J = 6.80 Hz, 2H)δ 110.71
δ 1.79 (q, J = 6.80 Hz, 2H)δ 48.80
δ 1.15–1.17 (m, 2H)δ 31.88
δ 0.82 (t, J = 7.60 Hz, 3H)δ 19.87
δ 13.96
Table generated from data in the text.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the molecule, such as the protons on the dihydrofuran ring and the aromatic protons of the indazole core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different fragments of the molecule, for example, linking substituents to the furo[2,3-g]indazole core.

The comprehensive structural characterization of a synthetic cannabinoid, MDMB-4en-PINACA, which contains an indazole core, utilized 1D and 2D NMR techniques to confirm its structure. d-nb.info

Solid-State NMR Applications in Conformational Analysis

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can reveal details about the specific conformation adopted in the crystalline state. A study on the addition of 1H-indazole and its nitro derivatives to formaldehyde (B43269) utilized both solution and solid-state NMR to characterize the resulting products. nih.gov This technique can be particularly useful for understanding intermolecular interactions and packing effects in the solid state, which can influence the compound's physical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound with high accuracy and to obtain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

In the analysis of furo[2,3-g]indazole derivatives, electrospray ionization (ESI) is a common technique used to generate ions. The fragmentation pathways of related furo[3,2-c]tetrahydroquinoline derivatives have been studied, showing that protonation on the furan oxygen can trigger cleavage of the C-O bond. researchgate.net Similar fragmentation patterns would be expected for furo[2,3-g]indazoles, providing valuable structural clues. Studies on various indazole derivatives have consistently used mass spectrometry to confirm the molecular weight of the synthesized compounds. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups:

N-H stretch: The N-H bond of the indazole ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. nih.gov

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring are found below 3000 cm⁻¹. nih.gov

C=C and C=N stretches: The aromatic carbon-carbon and carbon-nitrogen double bond stretches of the indazole ring appear in the 1450-1650 cm⁻¹ region. japsonline.com

C-O-C stretch: The ether linkage in the furan ring will exhibit a characteristic C-O-C stretching vibration, typically in the 1000-1300 cm⁻¹ range. japsonline.com

The gas-phase IR spectrum of the parent indazole molecule has been recorded and extensively analyzed, providing a solid foundation for the interpretation of the spectra of its derivatives. psu.edursc.org

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H (stretch)3300-3500
Aromatic C-H (stretch)>3000
Aliphatic C-H (stretch)<3000
C=C, C=N (stretch)1450-1650
C-O-C (stretch)1000-1300
Table generated from data in the text.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Future Directions and Emerging Research Avenues for 4,5 Dihydro 1h Furo 2,3 G Indazole

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of complex heterocyclic structures like 4,5-dihydro-1H-furo[2,3-g]indazole is an area ripe for advancement. While initial synthetic routes have been established, future research will prioritize the development of more sustainable and efficient methodologies. austinpublishinggroup.com Current methods for synthesizing related indazole and furo-fused systems often rely on multi-step processes that can be time-consuming and generate significant waste. nih.govresearchgate.net

Future efforts will likely focus on several key areas:

Green Chemistry Principles: The adoption of green chemistry principles is paramount. This includes the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG 300), and catalysts that are less toxic and can be recycled. organic-chemistry.org The development of one-pot, multi-component reactions, which combine several synthetic steps into a single procedure, will be crucial for minimizing solvent usage and purification steps. organic-chemistry.org

Catalysis Innovation: Modern catalytic systems offer significant advantages. Copper-catalyzed reactions have already shown promise in the synthesis of various indazole derivatives due to their efficiency and broad functional group tolerance. nih.govorganic-chemistry.org Future work could explore the application of other transition metal catalysts (e.g., palladium, rhodium) to facilitate novel C-H activation and annulation strategies for constructing the furo[2,3-g]indazole core. nih.gov

Advanced Synthetic Technologies: Technologies such as microwave-assisted synthesis and flow chemistry are expected to play a larger role. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, while flow chemistry allows for safer, more scalable, and highly controlled production of the target compound.

By focusing on these areas, chemists can develop synthetic pathways that are not only higher yielding and more cost-effective but also significantly reduce the environmental impact of producing this compound and its derivatives.

Exploration of Novel Therapeutic Targets and Disease Applications

The indazole nucleus is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties. nih.govmdpi.com Derivatives of the related furo[2,3-g]indazole scaffold have been identified as potent agonists for the serotonin (B10506) 5-HT2C receptor, suggesting potential applications in neuropsychiatric disorders. nih.gov

The next wave of research will involve systematically screening this compound against a broader range of biological targets to uncover new therapeutic opportunities. Key areas of exploration include:

Kinase Inhibition: Many fused heterocyclic systems, such as furo[2,3-d]pyrimidines, are potent inhibitors of protein kinases like EGFR, HER2, and PI3K/AKT, which are critical targets in oncology. nih.govnih.gov Future studies will likely assess libraries of this compound analogs against panels of kinases implicated in cancer and inflammatory diseases. scilit.com

Cardiovascular Diseases: Certain indazole derivatives have shown potential in treating cardiovascular conditions like hypertension and myocardial injury. nih.gov Investigating the effects of the this compound scaffold on cardiovascular targets such as ion channels and specific receptors could lead to new treatments for heart disease.

Infectious Diseases: The structural similarity to purines makes furo-fused pyrimidines potential antiviral and antimicrobial agents. nih.govresearchgate.net Screening the this compound core against viral and bacterial targets could yield novel anti-infective agents.

This expanded biological profiling will be essential for identifying new diseases where this scaffold can make a therapeutic impact.

Rational Design of Furo[2,3-g]indazole Analogs with Enhanced Specificity and Potency

To translate a promising scaffold into a viable drug candidate, medicinal chemists must optimize its properties through rational design. This involves creating analogs with improved potency, greater selectivity for the intended target, and better pharmacokinetic profiles. For the this compound core, this process will be guided by detailed structure-activity relationship (SAR) studies. nih.govnih.gov

Future research will focus on:

Systematic Structural Modification: Researchers will synthesize new series of analogs by systematically modifying various positions on the furo[2,3-g]indazole ring system. SAR studies on related indazoles have shown that the nature and position of substituents can dramatically influence biological activity and selectivity. nih.govnih.gov

Computational Chemistry: Molecular docking and other computational methods will be indispensable tools. nih.gov These techniques allow scientists to visualize how different analogs bind to the active site of a target protein, providing insights that can guide the design of new derivatives with improved binding affinity. doi.org For example, in silico studies can help identify key interactions, such as hydrogen bonds or halogen bonds, that contribute to high potency. semanticscholar.org

Bioisosteric Replacement: The strategy of bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, will be employed. Indazole rings are known to be effective bioisosteres for indoles, often leading to improved metabolic stability and oral bioavailability. semanticscholar.org Applying this principle to the furo[2,3-g]indazole scaffold could enhance its drug-like properties.

Through these iterative cycles of design, synthesis, and testing, researchers aim to develop analogs with the optimal balance of properties required for a successful therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in Furo[2,3-g]indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and research on this compound is no exception. youtube.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. nih.govresearchgate.net

Key applications of AI and ML in this context will include:

Predictive Modeling: ML algorithms can be trained on existing data from other indazole and furo-fused compounds to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of virtual this compound analogs before they are synthesized, helping to prioritize the most promising candidates and reduce wasted effort.

Virtual Screening and Target Identification: AI can rapidly screen massive virtual libraries of compounds against biological targets to identify potential hits. Furthermore, AI can analyze complex biological data to identify and validate novel therapeutic targets for which the furo[2,3-g]indazole scaffold might be suitable.

ADMET Prediction: A major hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can predict these properties early in the discovery process, allowing researchers to focus on compounds with a higher likelihood of success in clinical trials. nih.govresearchgate.net

By leveraging AI and ML, the timeline for discovering and optimizing drugs based on the this compound scaffold can be significantly accelerated.

Utilization of Furo[2,3-g]indazole Scaffolds as Chemical Biology Probes

Beyond direct therapeutic applications, highly potent and selective molecules derived from the this compound scaffold can serve as invaluable tools for basic research. These molecules can be developed into chemical biology probes to study the function of specific proteins within complex biological systems. nih.gov

The development of such probes involves:

Identifying Highly Selective Ligands: The first step is to develop an analog with high potency and, crucially, high selectivity for a single biological target over all others. This ensures that any observed biological effect is due to the modulation of that specific target.

Functionalization: The selective ligand is then modified by attaching a "tag." This could be a fluorescent dye for visualizing the target protein within a cell, a biotin (B1667282) tag for isolating the protein and its binding partners, or a photo-crosslinking group to permanently label the target.

Target Validation and Pathway Elucidation: These chemical probes can be used to confirm that a specific protein is a valid drug target for a particular disease. By selectively inhibiting or activating a target, researchers can study the downstream effects and better understand its role in cellular pathways.

The development of chemical probes from the this compound scaffold will not only advance our fundamental understanding of biology but also help validate new targets for future drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dihydro-1H-furo[2,3-g]indazole, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : The synthesis of fused indazole derivatives often involves Friedel-Crafts acylation, hydrazine-mediated cyclization, and nitro group reduction. For example, a related indazole synthesis (Scheme 1 in ) uses 2-chloro-5-nitrobenzoic acid converted to an acid chloride, followed by Friedel-Crafts acylation with 1,2-dichlorobenzene. Hydrazine hydrate in dimethylformamide (DMF) facilitates indazole ring closure. Key parameters include reaction temperature (e.g., 80–100°C for cyclization), solvent purity, and catalyst choice (e.g., AlCl₃ for acylation, Raney Ni for nitro reduction). Yield optimization requires strict anhydrous conditions and stoichiometric control of hydrazine .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : X-ray crystallography (e.g., SHELX software for refinement ), combined with spectroscopic techniques (¹H/¹³C NMR, IR), is essential. For example, the silver(I) complex of a related benzo[g]indazole was characterized via single-crystal X-ray diffraction, revealing a distorted tetrahedral geometry around Ag(I) and hydrogen-bonding interactions stabilizing the structure. Thermogravimetric analysis (TGA) and density functional theory (DFT) studies further validated thermal stability and electronic properties .

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